molecular formula C19H17NO2S B2862673 N-(4-methoxynaphthalen-1-yl)-4-(methylthio)benzamide CAS No. 896356-27-7

N-(4-methoxynaphthalen-1-yl)-4-(methylthio)benzamide

Cat. No. B2862673
CAS RN: 896356-27-7
M. Wt: 323.41
InChI Key: CCLSMQAZEOZFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxynaphthalen-1-yl)-4-(methylthio)benzamide, also known as MNMB or 4-MeMNMB, is a chemical compound that has recently gained attention in the scientific community for its potential applications in research. MNMB belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Scientific Research Applications

  • Protection in Solution Phase Library Synthesis

    • The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol is an important process in multiparallel solution phase synthesis. It allows for the introduction of the 4-methoxybenzyloxycarbonyl group with ease and features mild deprotection conditions (Bailey et al., 1999).
  • Molecular Structure and Antioxidant Activity Analysis

    • A study of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide revealed its molecular structure using X-ray diffraction, IR spectroscopy, and DFT calculations. Its potential antioxidant properties were assessed using the DPPH free radical scavenging test (Demir et al., 2015).
  • Photodecomposition and Heavy-Atom Tunneling Studies

    • Research involving 4-methoxyphenyl azide and 4-methylthiophenyl azide identified benzazirine intermediates and their photochemical rearrangement to ketenimines and triplet nitrenes. The study of heavy-atom tunneling in these processes provides insights into chemical reaction mechanisms (Inui et al., 2013).
  • Fluorogenic Labeling for Biological Analysis

    • The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been employed as a fluorogenic labelling agent in high-performance liquid chromatography for analyzing important biological thiols (Gatti et al., 1990).
  • Study of Hydrolysis in Alkaline Medium

    • Kinetic studies on the hydrolysis of N-(2'-methoxyphenyl)benzamide and related compounds in highly alkaline conditions have been conducted, providing significant data on reaction rates and mechanisms (Sim et al., 2009).

properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-22-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(23-2)10-8-13/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSMQAZEOZFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.